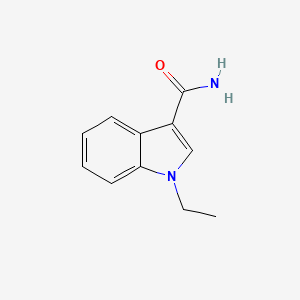

1-ethyl-1H-indole-3-carboxamide

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is often described as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its widespread presence in a vast array of biologically active natural products, including the essential amino acid tryptophan, hormones, and alkaloids. nih.govresearchgate.net The versatile nature of the indole ring allows it to interact with numerous biological targets, making it a fertile ground for the development of new therapeutic agents. arkat-usa.org

The inherent properties of the indole nucleus, such as its ability to participate in hydrogen bonding and π-stacking interactions, contribute to its affinity for various enzymes and receptors. nih.gov Consequently, indole derivatives have been investigated for a wide spectrum of pharmacological activities.

Table 1: Diverse Biological Activities of Indole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Indole derivatives have shown the ability to inhibit tumor growth, with some compounds acting as inhibitors of crucial enzymes like tubulin and protein kinases. nih.gov |

| Anti-inflammatory | Certain indole-based compounds exhibit significant anti-inflammatory properties. arkat-usa.orgnih.gov |

| Antimicrobial | The indole scaffold is a key component in various agents developed to combat bacterial and fungal infections. arkat-usa.org |

| Antiviral | Research has demonstrated the potential of indole derivatives as antiviral agents, including activity against HIV. arkat-usa.org |

| Antimalarial | Indole and its derivatives have been explored for their activity against the malaria parasite, Plasmodium falciparum. dntb.gov.ua |

| Neuroprotective | The structural similarity to neurotransmitters has led to the investigation of indole compounds for neuroprotective effects and in the context of neurodegenerative diseases. |

Historical Context and Evolution of Research Pertaining to Indole-3-Carboxamide Architectures

The journey into understanding and utilizing indole-3-carboxamide architectures is built upon foundational research into simpler indole compounds. Historically, much of the initial focus was on indole-3-carboxaldehyde (B46971) and indole-3-carboxylic acid, which serve as key intermediates for more complex derivatives. researchgate.net Methods like the Vilsmeier-Haack reaction have been traditionally employed for the synthesis of indole-3-carboxaldehyde, which can then be oxidized to the corresponding carboxylic acid. google.com

The direct synthesis and functionalization of indole-3-carboxamides have seen significant advancements in recent decades. Researchers have developed numerous strategies for their preparation, often involving the coupling of an indole-3-carboxylic acid with a desired amine. nih.govresearchgate.net The evolution of coupling reagents, from classic methods to more sophisticated catalytic systems, has expanded the accessible chemical space for these compounds. For instance, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) has become a standard procedure for forming the amide bond in high yield. nih.govresearchgate.net This has allowed for the systematic exploration of structure-activity relationships by varying the substituents on both the indole nitrogen and the carboxamide nitrogen.

Positional Significance of the Carboxamide Moiety in Indole Derivatives

Within the indole ring system, the position of substituents dramatically influences the molecule's chemical properties and biological activity. The C3 position is particularly reactive and is a common site for functionalization. The placement of a carboxamide group at this position is of particular strategic importance for several reasons.

The carboxamide group at the C3 position can act as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzyme active sites. nih.gov Furthermore, the planarity of the indole ring combined with the stereochemical features of the C3-substituent creates a defined three-dimensional structure that can be optimized for specific receptor binding.

Research comparing indole-2-carboxamides with indole-3-carboxamides has revealed that this positional isomerism can lead to different biological activity profiles. For example, while both have been investigated as anticancer agents, the specific interactions with target proteins can vary significantly. nih.govarkat-usa.org The introduction of an alkyl chain between the indole ring and the carboxamide function, creating indole-3-alkanamides, has also been shown to be a critical design element, in some cases leading to the emergence of potent anti-inflammatory activity where the direct carboxamide was inactive. nih.gov

Specific Research Focus on 1-Ethyl-1H-Indole-3-Carboxamide within the Indole-3-Carboxamide Class

While the broader class of indole-3-carboxamides has been extensively studied, specific research detailing the synthesis and biological evaluation of this compound is not widely documented in publicly available literature. However, its chemical structure places it within the important subclass of N-alkylated indole-3-carboxamides. The ethyl group at the N1 position is significant as it modifies the electronic properties of the indole ring and can influence the molecule's lipophilicity and metabolic stability.

The synthesis of this compound would typically proceed through its precursor, 1-ethyl-1H-indole-3-carboxylic acid. nih.gov This precursor can be prepared and subsequently coupled with ammonia (B1221849) or an ammonia equivalent to form the target carboxamide. General synthetic routes for N-substituted indole-3-carboxamides are well-established, often involving the amidation of the corresponding carboxylic acid. researchgate.net

Table 2: Physicochemical Properties of the Precursor, 1-Ethyl-1H-indole-3-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 1-ethylindole-3-carboxylic acid |

| CAS Number | 22430-14-0 |

Data sourced from PubChem CID 3697160. nih.gov

Structure

3D Structure

Properties

CAS No. |

1087792-26-4 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-ethylindole-3-carboxamide |

InChI |

InChI=1S/C11H12N2O/c1-2-13-7-9(11(12)14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H2,12,14) |

InChI Key |

WCVIUFGHYAXGMS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 1 Ethyl 1h Indole 3 Carboxamide and Its Molecular Scaffolds

Positional and Substituent Effects on Biological Activity

The biological profile of indole-3-carboxamide derivatives is highly sensitive to the nature and position of substituents on the indole (B1671886) core and the carboxamide group. Researchers have extensively explored these modifications to map the chemical space required for specific biological activities. These studies reveal that even minor structural changes can lead to significant shifts in potency and selectivity. For instance, the introduction of different groups at various positions can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition at a target receptor or enzyme. nih.govnih.gov

The substitution at the N1 position of the indole ring is a key determinant of the functional profile of indole-3-carboxamide derivatives. The N1 position is often a primary site for metabolic reactions, and alkylation at this site can significantly enhance metabolic stability. The presence of an alkyl group, such as the ethyl group in 1-ethyl-1H-indole-3-carboxamide, can also profoundly impact binding affinity and efficacy at various biological targets.

Studies on related indole scaffolds have demonstrated that N1-alkylation is a viable strategy for modulating biological activity. rsc.orgnih.gov For example, in the context of cannabinoid receptor modulators, moving from an N-H indole to an N-alkylated indole can alter the compound's properties. rsc.org The choice of the alkyl group is critical; for instance, research on indole-2-carboxamides showed that N-methylation was a common feature in potent TRPV1 agonists. mdpi.com The ethyl group at the N1 position serves to occupy a specific hydrophobic pocket in a binding site, potentially enhancing van der Waals interactions and thereby increasing potency. The size and nature of the N1-substituent are fine-tuned to optimize these interactions for a given target. acs.orgmdpi.com

Table 1: Effect of N1-Substitution on Indole Derivatives' Activity

| Base Scaffold | N1-Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| Indole-3-carboxamide | -H vs. -Alkyl | Cannabinoid CB1 Receptor | N-alkylation can modulate agonist/antagonist profile and potency. | rsc.org |

| Indole-2-carboxamide | -Methyl | TRPV1 Agonist | N-methylation was present in several potent agonists. | mdpi.com |

| 2,3-disubstituted indoles | -Alkyl | General | N1-alkylation is a key modification to introduce functional diversity. | acs.org |

The carboxamide group at the C3 position is a cornerstone for the biological activity of this class of compounds. nih.gov This moiety is a classic hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues within a protein's binding pocket. nih.gov The presence and orientation of the carboxamide are often essential for anchoring the ligand to its target. nih.govacs.org

Numerous studies have confirmed the indispensability of the carboxamide functionality. For example, in the development of inhibitors for certain enzymes, the carboxamide group was found to engage in hydrogen bonding that was vital for inhibitory activity. nih.gov Modifications to the amide, such as altering the substituents on the nitrogen atom, are a common strategy to explore and optimize these interactions, but removal of the core C3-carboxamide structure often leads to a complete loss of activity. nih.gov This highlights its fundamental role in molecular recognition and the establishment of a stable ligand-protein complex.

For example, in a series of indole-2-carboxamide based cannabinoid receptor 1 (CB1) allosteric modulators, substitutions on a phenyl ring attached to the carboxamide nitrogen were investigated. It was found that piperidinyl or dimethylamino groups at the 4-position of this phenyl ring were preferred for CB1 activity. nih.gov Similarly, studies on 5-substituted-3-ethylindole-2-carboxamides as potential anticancer agents revealed that specific substituents at the 5-position of the indole ring led to potent dual inhibitors of EGFR and CDK2. rsc.org These findings demonstrate that peripheral regions of the molecule provide significant opportunities for optimizing potency and selectivity. nih.govrsc.orgnih.govdergipark.org.tr

Table 2: SAR of Peripheral Substituent Modifications on Indole Carboxamide Analogues

| Scaffold | Position of Modification | Substituent | Biological Target | Impact on Activity | Reference |

|---|---|---|---|---|---|

| Indole-2-carboxamide | 4-position of N-phenethyl group | 4-piperidinyl | CB1 Receptor | Preferred for activity | nih.gov |

| Indole-2-carboxamide | 5-position of indole ring | Various | EGFR/CDK2 | Significant antiproliferative activity | rsc.org |

| Indole-3-carboxamide | N-substituent of carboxamide | Naphthyl group | Lipoxygenase | Hit molecule with IC50 of 22 μM | nih.gov |

| Quinazolinone-2-carboxamide | meta-position of N-benzyl group | Ethyl group | Antimalarial | 5.7-fold improvement in potency | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

To better understand the complex relationships between chemical structure and biological activity, researchers employ Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models use statistical methods to correlate variations in the chemical structure of a series of compounds with their measured biological effects. For indole-based compounds, 3D-QSAR models have been particularly useful.

Table 3: Statistical Validation of a 3D-QSAR Model for Indole Derivatives

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Training Set (n) | 45 | Number of compounds used to build the model. | mdpi.comnih.gov |

| Test Set (n) | 14 | Number of compounds used to validate the model. | mdpi.comnih.gov |

| PLS Factors | 4 | Number of principal components used in the model. | mdpi.comnih.gov |

| q² (Cross-validated r²) | 0.596 | A measure of the predictive ability of the model (internal validation). | mdpi.comnih.gov |

| r²_ext (External r²) | 0.695 | A measure of the predictive ability of the model on an external set of data. | mdpi.comnih.gov |

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is another powerful computational tool used in the rational design of ligands. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. dergipark.org.trdovepress.com

For scaffolds related to indole-3-carboxamide, pharmacophore models have been successfully generated to guide drug discovery efforts. For example, a pharmacophore model was developed for indazole carboxamides as lipoxygenase inhibitors, which was then used for virtual screening to identify novel active compounds. nih.gov Similarly, a comprehensive pharmacophore hypothesis was generated for indole and isatin (B1672199) derivatives to distinguish between active and inactive compounds against beta-amyloid aggregation. mdpi.com These models serve as 3D queries to search large chemical databases for new molecules that match the required spatial and electronic features, accelerating the discovery of new hits. By integrating SAR data, QSAR, and pharmacophore modeling, researchers can establish robust principles for the rational design of new, more potent, and selective indole-3-carboxamide-based ligands.

Computational and Theoretical Chemistry Applications to 1 Ethyl 1h Indole 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. For indole-3-carboxamide derivatives, docking studies have been instrumental in elucidating their interactions with various enzymes and receptors. nih.gov

The core structure, featuring the indole (B1671886) ring and a flexible carboxamide moiety, allows for a combination of hydrophobic and polar interactions. nih.gov Docking simulations of related indole carboxamides have identified key interactions that are likely relevant for 1-ethyl-1H-indole-3-carboxamide. These include:

Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor and acceptor. Docking studies on similar compounds show the carbonyl oxygen forming hydrogen bonds with residues like Gln206 in monoamine oxidase B (MAO-B) or the amide NH forming hydrogen bonds with residues like Asp645 in Mycobacterium membrane protein large 3 (MmpL3). researchgate.netnih.gov The indole nitrogen can also act as a hydrogen bond donor, interacting with the backbone carbonyl of amino acids like Glu190 in human liver glycogen (B147801) phosphorylase (HLGP). nih.gov

Hydrophobic Interactions: The indole ring and the ethyl group at the N1 position can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues within the binding pocket of a target protein, such as Leu171 in MAO-B. researchgate.net

These interactions determine the binding affinity, often expressed as a docking score or binding free energy (ΔG), which correlates with the inhibitory potency (IC₅₀) of the compound against a specific target. nih.gov For instance, studies on indole-3-carboxamide derivatives targeting the Estrogen Receptor Alpha (ERα) have shown promising docking scores comparable to standard ligands. eurekaselect.combenthamdirect.com

View Data

| Target Protein | Analog Type | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Estrogen Receptor α (ERα) | Indole-3-carboxamide derivative | -10.390 | Not Specified | eurekaselect.combenthamdirect.com |

| Monoamine Oxidase B (MAO-B) | Indole-5-carboxamide derivative | Not Specified | Gln206, Leu171, Ile199, Tyr326 | researchgate.net |

| Human Liver Glycogen Phosphorylase (HLGP) | Indole-2-carboxamide derivative | Not Specified (Correlated with IC₅₀) | Glu190 | nih.gov |

| MmpL3 | Indole-2-carboxamide derivative | Not Specified | Asp645 | nih.gov |

| JAK-3 Protein | Indole based diaza-sulphonamide | -8.8 to -9.7 | Not Specified | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties, molecular structure, and reactivity of a compound. For molecules like this compound, DFT can be used to optimize the molecular geometry, calculating bond lengths and angles with high accuracy, which often show excellent correlation with experimental data from X-ray diffraction. semanticscholar.org

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo charge transfer. semanticscholar.org For related indole derivatives, the HOMO is often located over the electron-rich indole ring system, while the LUMO may be distributed over the carboxamide or other substituents, indicating the sites most susceptible to electrophilic and nucleophilic attack, respectively. semanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. This helps in understanding intermolecular interactions, particularly hydrogen bonding.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties that govern its behavior in biological systems. researchgate.net

View Data

| Parameter | Typical Finding/Application | Reference |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure; values correlate well with experimental X-ray data. | semanticscholar.org |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a larger gap implies higher stability. | semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions like hydrogen bonding. | |

| Hyperpolarizability (β) | Measures non-linear optical (NLO) response. | semanticscholar.org |

| Hirshfeld Charges | Describes electron density distribution and helps understand intermolecular forces. | semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex, analyze conformational changes, and calculate binding free energies more accurately. nih.gov

For a ligand like this compound bound to a protein target, an MD simulation would typically involve:

Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).

Running the simulation for a specific timescale (e.g., nanoseconds) to observe the system's evolution. nih.gov

Analyzing the trajectory to understand the stability and dynamics of the interaction.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the ligand and protein backbone atoms from their initial docked positions. A stable, low RMSD value over the simulation time suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible or rigid upon ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA are used to estimate the free energy of binding from the MD trajectory, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov

MD simulations validate the binding modes predicted by docking and provide deeper insights into the intricacies of the ligand-receptor recognition process in a dynamic environment. nih.govnih.gov

View Data

| Analysis | Purpose | Reference |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand-protein complex over time. | |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein upon ligand binding. | |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Provides a more accurate estimation of binding affinity. | nih.gov |

| Hydrogen Bond Analysis | Tracks the persistence of hydrogen bonds between the ligand and protein during the simulation. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are a critical component of modern drug discovery, used to evaluate the pharmacokinetic properties of a compound before its synthesis. japsonline.com These computational models predict how a drug candidate will be absorbed, distributed, metabolized, and excreted by the body. For this compound, these predictions help assess its drug-likeness and potential liabilities.

Several studies on indole derivatives have utilized various computational tools (e.g., SwissADME, PreADMET) to predict ADME properties. nih.govsciencescholar.us Key predicted parameters include:

Lipinski's Rule of Five: A set of criteria (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to evaluate drug-likeness and potential for oral absorption.

Gastrointestinal (GI) Absorption: Models predict the percentage of the compound that will be absorbed from the gut into the bloodstream. Indole derivatives often show predictions of high GI absorption. japsonline.comnih.govacs.org

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross the BBB to act on the central nervous system. Predictions for indole derivatives can vary based on their specific substituents. nih.govacs.org

Caco-2 Permeability: An in vitro model for predicting intestinal absorption; in silico models are trained to predict these permeability values. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes like CYP2D6 or CYP3A4. japsonline.com

These predictions help prioritize compounds with favorable pharmacokinetic profiles for further development, reducing the likelihood of late-stage failures. nih.govacs.org

View Data

| ADME Property | Predicted Outcome for Analogous Compounds | Significance | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability | japsonline.comnih.govacs.org |

| Blood-Brain Barrier (BBB) Permeation | Moderate to High | Potential for CNS activity | nih.govacs.org |

| Caco-2 Permeability | Medium to High | Good intestinal absorption | nih.gov |

| CYP450 2D6 Inhibition | Predicted to be non-inhibitor | Lower risk of drug-drug interactions | japsonline.com |

| Lipinski's Rule of Five | Generally no violations | Good drug-like properties | nih.gov |

| Ames Test | Predicted to be non-mutagenic | Lower risk of carcinogenicity | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack together and the nature of the forces holding them.

For a crystalline compound like this compound, this analysis partitions the crystal space into regions belonging to each molecule. The analysis generates:

d_norm surfaces: These surfaces are color-coded to highlight intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, clearly identifying key interactions like hydrogen bonds and other close contacts. nih.gov

In related indole structures, Hirshfeld analysis has shown that H···H contacts typically make the largest contribution to the crystal packing, often accounting for over 60% of the surface. nih.gov Other significant interactions include C···H/H···C and O···H/H···O contacts, which are characteristic of π-stacking and hydrogen bonding, respectively. nih.govnih.gov This analysis is invaluable for understanding the supramolecular architecture and solid-state properties of a compound. iucr.org

Advanced Spectroscopic and Crystallographic Characterization of Indole 3 Carboxamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-ethyl-1H-indole-3-carboxamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the ethyl group attached to the indole (B1671886) nitrogen (N1) would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. For the closely related compound, 1-ethyl-1H-indole-3-carbaldehyde, these signals appear at approximately 1.56 ppm (triplet) and 4.24 ppm (quartet). rsc.org The protons on the aromatic indole core would appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton at the C2 position is expected to be a singlet, while the protons on the benzene (B151609) ring (C4, C5, C6, C7) would show a more complex pattern of doublets and triplets. The amide (CONH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbons of the N-ethyl group are expected in the upfield region, with the methyl carbon of 1-ethyl-1H-indole-3-carbaldehyde appearing around 15.05 ppm and the methylene carbon at 41.89 ppm. rsc.org The carbonyl carbon (C=O) of the carboxamide group is a key diagnostic signal, typically appearing significantly downfield in the range of 160-170 ppm. For instance, in various N-substituted indole-3-carboxamides, this peak is observed around 163 ppm. rsc.org The aromatic carbons of the indole ring would resonate in the 100-140 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₂-CH₃ | ~1.5 (t) | ~15 |

| N-CH₂-CH₃ | ~4.2 (q) | ~42 |

| C2-H | ~7.8 (s) | ~125-130 |

| C4-H | ~8.2 (d) | ~122-125 |

| C5-H | ~7.3 (t) | ~121-123 |

| C6-H | ~7.2 (t) | ~120-122 |

| C7-H | ~7.5 (d) | ~110-112 |

| CONH₂ | Broad singlet | - |

| C=O | - | ~163-168 |

| C3 | - | ~110-115 |

| C3a | - | ~127 |

| C7a | - | ~137 |

Note: These are estimated values based on analogous compounds and general substituent effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show strong absorption bands corresponding to the amide functional group. The N-H stretching vibrations of the primary amide (NH₂) typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. For a range of N-substituted indole-3-carboxamides, the N-H stretch is observed between 3305 and 3372 cm⁻¹. tandfonline.com A very strong and sharp absorption band for the carbonyl (C=O) stretching vibration, known as the Amide I band, is expected around 1640-1680 cm⁻¹. In similar indole-3-carboxamide derivatives, this C=O stretching vibration is found in the range of 1613–1628 cm⁻¹. tandfonline.com The N-H bending vibration (Amide II band) should appear around 1650-1600 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H stretching of the ethyl group will be just below 3000 cm⁻¹. The C-N stretching of the amide is anticipated between 1400 and 1470 cm⁻¹. tandfonline.com

Raman spectroscopy, which relies on the scattering of light, provides complementary information. Non-polar bonds, such as the C-C bonds within the indole ring, often produce strong signals in Raman spectra, which can be useful for analyzing the aromatic framework. The symmetric stretching of the indole ring would be a prominent feature.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (NH₂) | N-H Stretch | 3400 - 3200 (two bands) |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1640 (strong) |

| Amide (NH₂) | N-H Bend (Amide II) | 1650 - 1600 |

| Amide (C-N) | C-N Stretch | 1470 - 1400 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Alkyl C-H (ethyl) | C-H Stretch | 2980 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound, providing further confirmation of its structure. The nominal molecular weight of this compound (C₁₁H₁₂N₂O) is 188.23 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 189. For comparison, the related compound 1-ethyl-1H-indole-3-carbaldehyde shows its [M+H]⁺ ion at m/z 174. rsc.org

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation patterns would emerge. The fragmentation of indole derivatives is well-documented. A primary fragmentation pathway would likely involve the loss of the carboxamide group or parts of it. Common fragmentation patterns for indole derivatives include:

Loss of the ethyl group: Cleavage of the N-ethyl bond could lead to a fragment corresponding to the 1H-indole-3-carboxamide cation.

Cleavage of the amide group: Loss of the entire carboxamide group (-CONH₂) or parts like NH₃ could occur.

Fragmentation of the indole ring: Rupture of the heterocyclic ring can lead to various smaller charged fragments, although this is typically less favored than the loss of substituents.

The high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10 | Protonated molecular ion |

| [M]⁺˙ | C₁₁H₁₂N₂O⁺˙ | 188.09 | Molecular ion (in EI-MS) |

| [M-C₂H₅]⁺ | C₉H₇N₂O⁺ | 159.06 | Loss of the ethyl group |

X-ray Crystallography for Solid-State Structural Determination and Binding Site Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 3-(1-ethyl-1H-indole-3-carbonyl)aminopropionic acid, offers significant insight into the core structure. researchgate.net

In the crystal structure of this analog, the 1-ethyl-1H-indole moiety is present. researchgate.net The indole ring system is expected to be essentially planar. The ethyl group at the N1 position will adopt a specific conformation relative to this plane. The carboxamide group at the C3 position will also have a defined orientation, which is crucial for its interaction with neighboring molecules.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-ethyl-1H-indole-3-carbaldehyde |

| 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid |

| Ethyl 1H-indole-2-carboxylate |

Perspectives and Future Directions in 1 Ethyl 1h Indole 3 Carboxamide Research

Development of Novel Analogues with Enhanced Selectivity and Potency

The development of new analogues of 1-ethyl-1H-indole-3-carboxamide with improved selectivity and potency is a key area of future research. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify which parts of the molecule are essential for its biological activity. nih.gov

For instance, research on related indole-2-carboxamides has shown that modifications to the indole (B1671886) and phenyl rings can significantly impact their activity at the CB1 receptor. nih.gov Specifically, introducing a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position, and short alkyl groups at the C3 position of the indole ring were found to enhance potency. nih.gov Similarly, for indole-3-carboxamides, structural variations have been explored to improve properties like water solubility and potency for targets such as the CB1 receptor. rsc.org

Future efforts will likely focus on synthesizing and evaluating a diverse library of this compound derivatives. This will involve systematic modifications at various positions of the indole ring and the carboxamide side chain. The goal is to develop compounds that are not only highly potent but also highly selective for their intended biological target, thereby minimizing off-target effects.

Table 1: Structure-Activity Relationship Insights for Indole Carboxamides

| Scaffold Position | Favorable Substitutions for Enhanced Activity | Target Receptor/Enzyme | Reference |

| Indole C3 | Short alkyl groups | CB1 Receptor | nih.gov |

| Indole C5 | Chloro or fluoro group | CB1 Receptor | nih.gov |

| Phenyl Ring (of N-phenethyl group) | 4-position diethylamino group | CB1 Receptor | nih.gov |

| Carboxamide Moiety | Essential for inhibitory activity | Various enzymes | nih.gov |

Exploration of Undiscovered Biological Targets and Signaling Pathways

While some biological targets of indole carboxamides are known, there is a vast, unexplored landscape of potential molecular interactions. Indole derivatives are known to interact with a multitude of proteins and enzymes due to their structural similarities to endogenous molecules like tryptophan. researchgate.nettnstate.edu They can mimic peptide structures and bind to various enzymes, opening up opportunities to discover novel drugs with distinct mechanisms of action. researchgate.netchula.ac.th

Future research should aim to identify new biological targets for this compound and its analogues. This can be achieved through techniques like affinity chromatography, proteomics, and high-throughput screening against a wide range of biological targets. For example, indole-3-carboxamide derivatives have been identified as inhibitors of autotaxin, a key enzyme in pulmonary fibrosis, and as antagonists for the 5-HT2C receptor. nih.govnih.gov Other studies have shown their potential as inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis and as dual inhibitors of EGFR and CDK2 in cancer cells. nih.govnih.gov

Unraveling the signaling pathways modulated by these compounds is equally important. This involves detailed mechanistic studies to understand how they exert their effects at a cellular level. For instance, some indole derivatives have been shown to induce apoptosis in cancer cells by affecting key proteins like caspases, Bax, Bcl2, and p53. nih.gov Others have been found to modulate the PI3K/AKT/mTOR signaling pathway. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

In the context of this compound research, AI and ML can be used to:

Predict Biological Activity: Build predictive models based on existing SAR data to screen virtual libraries of novel analogues for their potential potency and selectivity. frontiersin.org

Optimize Physicochemical Properties: Use algorithms to design compounds with improved drug-like properties, such as solubility and metabolic stability.

De Novo Drug Design: Generate entirely new molecular structures with desired biological activities using generative models. frontiersin.org

The integration of AI and ML with traditional medicinal chemistry approaches can significantly accelerate the discovery and development of new, more effective drugs based on the this compound scaffold. nih.gov For example, computer-aided drug design (CADD) strategies have already been successfully used to develop potent TRK inhibitors based on an indole-3-carbonitrile scaffold. nih.gov

Advanced Methodologies for In Vitro and Ex Vivo Mechanistic Studies

A deep understanding of a compound's mechanism of action is crucial for its successful development as a therapeutic agent. Advanced in vitro and ex vivo models are essential for these mechanistic studies.

Future research on this compound should utilize sophisticated techniques such as:

3D Cell Cultures and Organoids: These models more accurately mimic the in vivo environment compared to traditional 2D cell cultures, providing more relevant data on a compound's efficacy and toxicity.

High-Content Imaging and Analysis: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a comprehensive view of a compound's effects on cellular function.

Ex Vivo Tissue Models: Using fresh tissue samples allows for the study of a compound's effects in a more physiologically relevant context. researchgate.netnih.gov For example, studying the effects on human skin explants can provide valuable insights into a compound's potential for dermatological applications. researchgate.net

CRISPR-Cas9 Gene Editing: This technology can be used to validate drug targets by knocking out or modifying specific genes and observing the resulting changes in cellular response to the compound.

These advanced methodologies will provide a more detailed and accurate understanding of the molecular mechanisms underlying the biological activities of this compound and its analogues.

Contribution to Fundamental Understanding of Indole Chemistry and Biology

The study of this compound and its derivatives not only holds therapeutic promise but also contributes to the broader understanding of indole chemistry and biology. The indole ring is a privileged scaffold in medicinal chemistry, and research into its derivatives provides valuable insights into its chemical reactivity and biological interactions. researchgate.net

The synthesis of novel indole-3-carboxamide derivatives, for instance, has led to the development of new synthetic methodologies, such as palladium-catalyzed carbonylative cyclization. rsc.org Furthermore, the exploration of the biological activities of these compounds expands our knowledge of the diverse roles that indole-based molecules can play in biological systems. researchgate.net

Table 2: Investigated Biological Activities of Indole Carboxamide Derivatives

| Biological Activity | Specific Target/Pathway | Reference |

| Anticancer | EGFR/CDK2, TRK, Tubulin | nih.govnih.govnih.gov |

| Anti-inflammatory | Nitric Oxide (NO) production | nih.gov |

| Antiviral (HIV) | Glycoprotein (B1211001) 41 | acs.org |

| Antitubercular | MmpL3 transporter | nih.gov |

| Cannabinoid Receptor Modulation | CB1 Receptor | nih.govrsc.orgnih.gov |

| Serotonin Receptor Antagonism | 5-HT2C Receptor | nih.gov |

| Enzyme Inhibition | Autotaxin, Monoamine Oxidase B (MAO-B) | nih.govwikipedia.org |

Continued research in this area will undoubtedly lead to a deeper appreciation of the chemical and biological versatility of the indole nucleus, paving the way for the discovery of new therapeutic agents and a more profound understanding of fundamental biological processes.

Q & A

Basic: What are the established synthetic routes for 1-ethyl-1H-indole-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves Fischer indole synthesis or amide coupling reactions . For Fischer indole synthesis, phenylhydrazine derivatives react with ethyl-substituted ketones under acidic conditions (e.g., HCl/EtOH) to form the indole core, followed by carboxamide functionalization using coupling agents like TBTU . Alternative routes employ palladium-catalyzed cross-coupling to introduce the ethyl group at the indole nitrogen . Solvent choice (e.g., DMF or acetonitrile), temperature (80–120°C), and catalyst loading (1–5 mol%) critically impact yield and purity. For example, higher temperatures accelerate cyclization but may increase side reactions .

Basic: Which analytical techniques are most reliable for characterizing this compound?

- X-ray crystallography : Resolves atomic positions and confirms stereochemistry; SHELX software (e.g., SHELXL) is widely used for refinement .

- NMR spectroscopy : H and C NMR identify substituents (e.g., ethyl group at N1, carboxamide at C3). H NMR typically shows indole NH at δ 10–12 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for CHNO: 202.1106) .

- HPLC-PDA : Assesses purity (>95% for biological assays) .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational models?

Discrepancies (e.g., NMR shifts vs. DFT predictions) may arise from solvent effects, proton exchange, or crystal packing. Mitigation strategies:

- Validate computational parameters (e.g., solvent model in DFT).

- Re-examine experimental conditions (e.g., deuterated solvent purity).

- Use complementary techniques: Compare X-ray structures (bond lengths/angles) with NMR-derived NOE data .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

- Intermediate purification : Flash chromatography or recrystallization after each step reduces side products .

- Catalyst screening : Test Pd(OAc) vs. Pd(PPh) for cross-coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF) enhance carboxamide coupling, while toluene improves cyclization .

Advanced: How can researchers systematically evaluate the biological activity of this compound analogs?

- In vitro assays :

- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at C5) and correlate with activity trends .

Advanced: What are common pitfalls in scaling up this compound synthesis, and how are they addressed?

- Low yields at scale : Often due to inefficient mixing or heat transfer. Solutions:

- Impurity formation : Byproducts from over-alkylation require rigorous purification (e.g., preparative HPLC) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding (carboxamide group) and hydrophobic contacts (ethyl group) .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS).

- Validate predictions : Compare docking scores with experimental IC values .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.